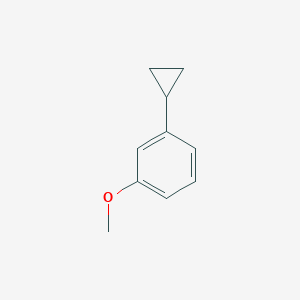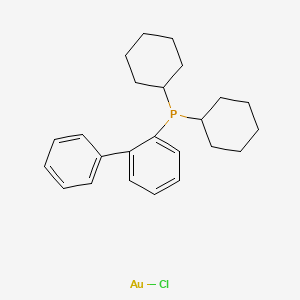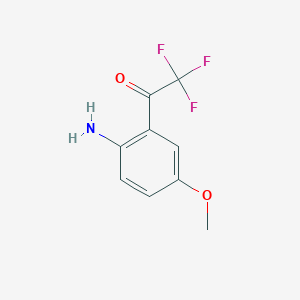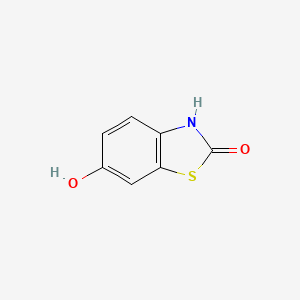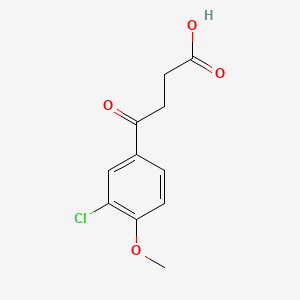
4-(3-氯-4-甲氧苯基)-4-氧代丁酸
描述
The compound “3-(3-Chloro-4-methoxyphenyl)propionic acid” is an organic building block . It has the empirical formula C10H11ClO3 and a molecular weight of 214.65 .
Molecular Structure Analysis
The molecular structure of a similar compound, “3-Chloro-4-methoxyphenyl isocyanate”, has a molecular formula of C8H6ClNO2 .
Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “3-Chloro-4-methoxyphenyl isocyanate”, include a molecular formula of C8H6ClNO2 and a molecular mass of 183.59 .
科学研究应用
1. 杂环化合物的合成
(Kiyani 和 Ghorbani,2015 年) 的一项研究重点介绍了 4-氧代丁酸在水性介质中通过多组分反应合成 4H-异噁唑-5(4H)-酮中的应用。这项研究表明该化合物在高效且环保的化学合成中的作用。
2. 光化学合成
(Álvaro 等人,1987 年) 的研究探索了衍生自 4-氧代丁酸的酯的光解,导致形成在各种化学合成中都有用的色酮。这项研究提供了对该化合物在光化学应用中的潜力的见解。
3. 反应性研究
(Amalʼchieva 等人,2022 年) 的一项研究考察了 4-氧代丁酸与 2-(氨基苯基)甲醇的反应性。这项研究重点介绍了该化合物在研究反应机理和分子相互作用中的应用。
4. 不对称合成
(Shimizu 等人,1990 年) 进行了一项研究,重点关注酶催化的不对称还原乙基 4-氯-3-氧代丁酸酯。该研究展示了该化合物在立体选择性合成中的应用,这是药物化学的一个重要方面。
5. 分子结构分析
(Fernandes 等人,2017 年) 对氯霉素衍生物(包括 4-氧代丁酸)的工作提供了使用光谱方法进行分子结构分析的见解。这项研究有助于我们理解复杂的分子结构。
6. PET 成像研究
(Wang 等人,2017 年) 合成了一种用于帕金森病研究的 PET 成像化合物。这展示了 4-氧代丁酸衍生物在医学中开发诊断工具中的应用。
安全和危害
属性
IUPAC Name |
4-(3-chloro-4-methoxyphenyl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO4/c1-16-10-4-2-7(6-8(10)12)9(13)3-5-11(14)15/h2,4,6H,3,5H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBSBVRUMNOIHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CCC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40192635 | |
| Record name | Benzenebutanoic acid, 3-chloro-4-methoxy-gamma-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40192635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39496-87-2 | |
| Record name | Benzenebutanoic acid, 3-chloro-4-methoxy-gamma-oxo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039496872 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenebutanoic acid, 3-chloro-4-methoxy-gamma-oxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40192635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


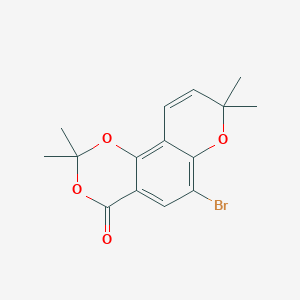
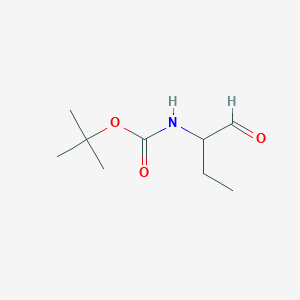
![2-[3-Bromo-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1624636.png)

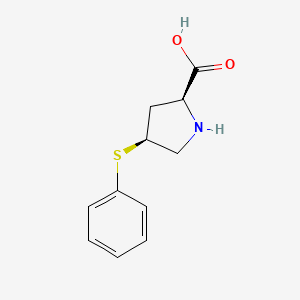
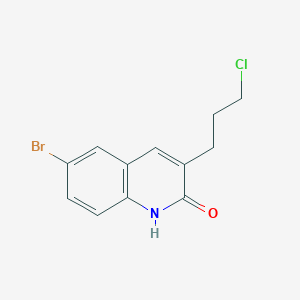
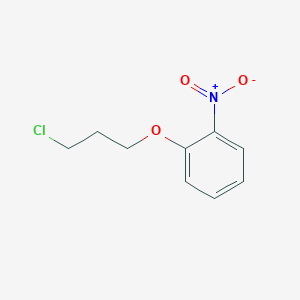
![6-Chloro-2-(4-fluorophenyl)imidazo[1,2-b]pyridazine](/img/structure/B1624648.png)
